Product packaging for Kigamicin E(Cat. No.:)

Kigamicin E

Cat. No.: B1252064
M. Wt: 1098.1 g/mol
InChI Key: HSNNYVGQDKCUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kigamicin E is a novel pentangular polyphenol compound discovered from the culture broth of the actinomycete Amycolatopsis sp. ML630-mF1 . It belongs to the Kigamicin class of antibiotics, which were identified through a pioneering "anti-austerity" strategy targeting a critical vulnerability in solid tumors . This strategy aims to eliminate cancer cells' remarkable tolerance to nutrient starvation, a condition commonly found in the core of solid tumors due to insufficient blood supply . Kigamicins, including this compound, demonstrate potent, selective cytotoxicity against cancer cells under nutrient-deprived conditions, showing activity at concentrations approximately 100-fold lower than those required in nutrient-rich environments . This makes this compound a compelling candidate for investigating novel approaches to combat resistant cancers, particularly pancreatic cancer, as demonstrated by studies on its analogue, Kigamicin D . The proposed mechanism of action for this compound class involves the inhibition of the Akt signaling pathway, which is activated by nutrient starvation and promotes cell survival . Beyond their anticancer potential, Kigamicins also exhibit antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Please note that the detailed mechanistic and efficacy data are primarily derived from studies on the closely related analogue, Kigamicin D . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H71NO22 B1252064 Kigamicin E

Properties

Molecular Formula

C55H71NO22

Molecular Weight

1098.1 g/mol

IUPAC Name

2,6,9,30-tetrahydroxy-8-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

InChI

InChI=1S/C55H71NO22/c1-21-28(74-35-17-32(65-7)49(23(3)72-35)77-37-18-33(66-8)50(24(4)73-37)76-36-16-30(64-6)44(58)22(2)71-36)9-10-34(70-21)75-31-15-27(57)40-47(61)43-48(62)42-38-25(13-26-19-55(5)56(11-12-69-55)54(63)39(26)46(38)60)14-29-41(42)52(68-20-67-29)53(43)78-51(40)45(31)59/h13,21-24,27-37,44-45,49-50,57-60,62H,9-12,14-20H2,1-8H3

InChI Key

HSNNYVGQDKCUKD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC)OC

Synonyms

kigamicin E

Origin of Product

United States

Discovery and Biological Origin of Kigamicin E

Isolation and Identification from Microbial Sources

Kigamicin E and its related compounds are isolated from microbial sources, specifically from the culture broth of certain bacterial species. The process involves cultivating the producing microorganism under controlled conditions and then extracting the desired compounds from the resulting broth.

The primary producers of kigamicins, including this compound, are microorganisms belonging to the genus Amycolatopsis. nih.govgbif.orgoup.comresearchgate.netcaymanchem.com Specifically, Amycolatopsis sp. strain ML630-mF1 was identified as a source of kigamicins A, B, C, D, and E. nih.govfrontiersin.orgacs.org Another species, Amycolatopsis regifaucium, has also been reported to produce kigamicins. gbif.orgoup.comcaymanchem.com Amycolatopsis regifaucium is a Gram-positive, aerobic, spore-forming, mesophilic bacterium isolated from soil. dsmz.de The genus Amycolatopsis is recognized as a significant source of diverse secondary metabolites, including polyketides like kigamicins. oup.comsemanticscholar.org

The production of kigamicins for research typically involves the fermentation of the producing Amycolatopsis strain. Fermentation involves culturing the microorganism in a suitable liquid medium under controlled conditions to allow for the production of secondary metabolites. nih.govresearchgate.net Following fermentation, the kigamicins are extracted from the culture broth. Common extraction methodologies for natural products from microbial broths involve the use of organic solvents. researchgate.netjrespharm.com For instance, ethyl acetate (B1210297) is a solvent frequently used for the extraction of antibacterial metabolites from fermented broths. researchgate.net The isolation and identification of these compounds often involve techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netresearchgate.net

Context of this compound within its Congeners (Kigamicins A-D)

This compound is part of a family of related antibiotics, Kigamicins A, B, C, D, and E, all isolated from the same microbial source, Amycolatopsis sp. ML630-mF1. nih.govfrontiersin.orgacs.org These congeners share a common octacyclic ring system and are differentiated by the saccharide moieties attached to this core structure. frontiersin.org Kigamicins are described as polycyclic xanthones with a highly oxygenated, angular hexacyclic framework, often featuring attached mono-, di-, tri-, or tetrasaccharide units. frontiersin.org The kigamicins, along with cervinomycins, are noted as members of the pentangular polyphenol family that possess an oxazolidine (B1195125) G ring. nih.gov

While sharing structural similarities, the kigamicin congeners can exhibit varying degrees of biological activity. For example, Kigamicin D was identified as the major compound in the cultured broth and showed antitumor activities in vitro and in vivo. niph.go.jp Kigamicins A, B, C, and D have been shown to inhibit PANC-1 cell survival at significantly lower concentrations under nutrient starvation compared to normal culture conditions. nih.govacs.org Kigamicin C, specifically, has been found to be active against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), as well as M. luteus and B. subtilis. caymanchem.com Research findings indicate that the sugar moiety can be important for the antiproliferative activity of some related compounds. nih.gov

Data on the relative abundance and specific biological activities of each congener, including this compound, are crucial for understanding their individual potential and the structure-activity relationships within the kigamicin family.

Here is a table summarizing some key information about the kigamicins:

Compound NameSource MicroorganismKey Activities Mentioned (from search results)
Kigamicin AAmycolatopsis sp. ML630-mF1Selective killing of PANC-1 cells under nutrient starvation, Antimicrobial (Gram-positive) nih.govacs.org
Kigamicin BAmycolatopsis sp. ML630-mF1Selective killing of PANC-1 cells under nutrient starvation, Antimicrobial (Gram-positive) nih.govacs.org
Kigamicin CAmycolatopsis sp. ML630-mF1, A. regifauciumSelective killing of PANC-1 cells under nutrient starvation, Antimicrobial (Gram-positive, including MRSA) nih.govcaymanchem.comacs.org
Kigamicin DAmycolatopsis sp. ML630-mF1Selective killing of PANC-1 cells under nutrient starvation, Antitumor (in vitro and in vivo), Antimicrobial (Gram-positive) nih.govacs.orgniph.go.jp
This compoundAmycolatopsis sp. ML630-mF1Selective killing of PANC-1 cells under nutrient starvation, Antimicrobial (Gram-positive) nih.govacs.org

Elucidation of the Chemical Architecture and Stereochemistry of Kigamicin E

Fundamental Structural Features

Kigamicins, including Kigamicin E, are characterized by a unique structural framework comprising a polycyclic aromatic aglycone moiety linked to a sugar chain via glycosidic bonds. nih.govjst.go.jpnih.gov

Polycyclic Aromatic Aglycone Moiety

The aglycone of kigamicins is a distinctive feature, described as a fused octacyclic ring system. nih.govjst.go.jp This complex system contains seven six-membered rings and one oxazolidine (B1195125) ring. nih.govjst.go.jp Polycyclic aromatic hydrocarbons (PAHs) in a broader sense are compounds with multiple fused aromatic rings, and while the kigamicin aglycone is a polycyclic system with aromatic characteristics, its specific fused ring structure and the presence of the oxazolidine ring define its unique nature within this class of natural products. nih.govjst.go.jpnih.govnih.govmdpi.commdpi.com

Glycosidic Linkages and Saccharide Moieties

The aglycone is linked to a sugar chain through glycosidic bonds. nih.govjst.go.jpnih.gov In the case of kigamicins, this sugar chain can consist of one to four deoxysugars. nih.govjst.go.jp The saccharide moieties identified in kigamicins are amicetose (B1208693) and oleandrose. nih.govjst.go.jp Kigamicins A-E are C-10-O-glycosides, bearing mono- to tetrasaccharide units composed of β-D-amicetose and β-D-oleandrose. nih.gov

Here is a table summarizing the identified saccharide moieties:

Saccharide MoietyType
AmicetoseDeoxysugar
OleandroseDeoxysugar

Advanced Spectroscopic and Diffraction Techniques for Structural Determination

The intricate structure of this compound, particularly its polycyclic aglycone and glycosidic attachments, necessitated the use of advanced analytical techniques for complete structural elucidation and stereochemical assignment. researchgate.netresearchgate.netepo.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique in the structural elucidation of complex organic molecules like this compound. researchgate.netnih.govresearchgate.netfrontiersin.orgjchps.comrsc.org Various NMR measurements were crucial in determining the connectivity of atoms and the spatial arrangement of the molecule. nih.govjst.go.jpresearchgate.netnih.gov This includes, but is not limited to, analyses of proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as two-dimensional NMR techniques such as COSY, HSQC, and HMBC. nih.govresearchgate.netjchps.comrsc.org These experiments provide detailed information about the different types of protons and carbons, their chemical environments, and their correlations, which are essential for piecing together the molecular skeleton and the positions of substituents, including the saccharide moieties. nih.govresearchgate.netjchps.comrsc.org

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry provides vital information regarding the molecular weight and fragmentation pattern of a compound, aiding significantly in structural elucidation. researchgate.netnih.govpsu.edunih.gov Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) are particularly useful for determining the accurate mass of the intact molecule, allowing for the confirmation of its molecular formula. researchgate.netnih.gov Furthermore, tandem MS (MS/MS) experiments, which involve fragmenting the molecular ion and analyzing the masses of the resulting fragments, provide insights into the substructures present and their connectivity. psu.edunih.govcurrenta.de This fragmentation data complements the information obtained from NMR spectroscopy, helping to confirm structural assignments and providing clues about the linkages, particularly within the sugar chain and between the aglycone and the saccharide moieties. researchgate.netnih.govpsu.edu

Here is a table illustrating the role of these techniques:

TechniqueInformation ProvidedContribution to Elucidation
NMR SpectroscopyConnectivity of atoms, chemical environment, spatial arrangementDetermining the carbon-carbon framework, position of functional groups, and sugar linkages. researchgate.netnih.govresearchgate.netjchps.comrsc.org
Mass Spectrometry (MS)Molecular weight, elemental composition, fragmentation patternConfirming molecular formula and identifying substructures and linkages through fragmentation analysis. researchgate.netnih.govpsu.edunih.gov
X-ray CrystallographyThree-dimensional structure, absolute configurationProviding definitive structural and stereochemical information when suitable crystals are obtained. researchgate.netnih.govkuleuven.beniph.go.jpfrontiersin.org

While NMR and MS are fundamental, X-ray crystallographic analysis has also been employed in the structural and stereochemical elucidation of related kigamicins, providing unambiguous determination of absolute configurations when suitable crystals are available. researchgate.netnih.govkuleuven.beniph.go.jpfrontiersin.org

X-ray Crystallographic Analysis for Absolute Configuration

X-ray crystallographic analysis is a powerful technique for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. This method relies on the diffraction pattern produced when X-rays interact with the electrons of a crystalline substance. toku-e.comebiohippo.com Analysis of the diffraction data allows for the reconstruction of the electron density map, from which the positions of atoms can be determined, providing precise bond lengths, angles, and ultimately, the spatial arrangement of the molecule.

For the kigamicins, X-ray crystallographic analysis played a crucial role in establishing the absolute stereochemistry of certain congeners. Studies on kigamicins A, C, and D utilized X-ray crystallography in combination with other methods, such as degradation studies, to elucidate their stereochemical features. nih.govnih.gov This approach was instrumental in confirming the relative and absolute configurations of the complex aglycone structure.

Specifically, X-ray crystallographic analysis contributed to defining the absolute configuration at key stereogenic centers within the aglycone of kigamicins. For kigamicins A, C, and D (referred to as 1, 3, and 4 in one study), the absolute structures were determined, revealing specific configurations at positions such as 12, 14, 15, 20, and 26. neobioscience.com These findings provided critical data for understanding the precise three-dimensional arrangement of the core structure shared among the kigamicin family.

While the direct application of X-ray crystallography specifically to this compound for absolute configuration is not explicitly detailed in the consulted sources, the successful use of this technique on closely related kigamicins (A, C, and D) underscores its importance in the stereochemical characterization of this class of natural products. The consistency in the aglycone structure across the kigamicin family suggests that findings from the crystallographic analysis of congeners are highly relevant to understanding the stereochemistry of this compound.

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. ECD spectra are highly sensitive to the three-dimensional structure and absolute configuration of a chiral compound. For complex natural products like this compound, where obtaining suitable crystals for X-ray analysis can be challenging, or to complement crystallographic data, ECD spectroscopy coupled with theoretical calculations is a valuable tool for stereochemical assignment.

The comparison between experimentally obtained ECD spectra and theoretically calculated spectra for different possible stereoisomers allows for the assignment of absolute configuration. Theoretical calculations, often based on quantum chemistry methods, predict the ECD spectrum for a given molecular structure and conformation. By comparing the calculated spectra of possible enantiomers or diastereomers with the experimental ECD spectrum, the correct absolute configuration can be determined based on the best match in terms of band positions, shapes, and intensities.

While specific details on ECD calculations explicitly performed for this compound were not found in the immediate search results, spectroscopic methods were generally employed in the stereochemical elucidation of kigamicins. neobioscience.com The principles of using ECD in conjunction with computational methods for absolute configuration assignment are well-established in natural product chemistry. This approach is particularly useful for molecules with multiple chiral centers and flexible conformations, where it can provide insights that complement other structural determination techniques.

Stereochemical Assignments for Kigamicin Aglycone (Based on Kigamicins A, C, D)

PositionConfiguration
12S
14R
15S
20R
26R

Note: These assignments are based on studies of kigamicins A, C, and D, which share the same aglycone core with this compound. neobioscience.com

Biosynthetic Pathways and Genetic Basis of Kigamicin E Production

Identification of Biosynthetic Gene Clusters (BGCs)

Genomic investigations of Amycolatopsis species, particularly Amycolatopsis regifaucium, a known producer of kigamicins, have been instrumental in identifying the putative BGCs responsible for their biosynthesis. Genome mining studies have revealed the presence of multiple BGCs within the A. regifaucium genome, including a gene cluster strongly implicated in kigamicin production. Current time information in IN.neobioscience.comnih.govbeilstein-journals.orgmdpi.com

The draft genome of Amycolatopsis regifaucium DSM 45072T, for instance, has been sequenced, providing valuable genomic insights into its metabolic potential. Current time information in IN.neobioscience.comnih.govbeilstein-journals.orgmdpi.com Analysis of this genome has led to the prediction of a type II PKS gene cluster, which is proposed as the kigamicin BGC. Current time information in IN.neobioscience.comnih.govbeilstein-journals.orgmdpi.com The identification of this cluster within A. regifaucium, a kigamicin producer, provides strong genetic evidence for its role in the biosynthetic pathway. Current time information in IN.neobioscience.comnih.govmdpi.com

Type II PKSs are central to the biosynthesis of aromatic polyketides, including the aglycone core of kigamicins. Current time information in IN.neobioscience.commdpi.comjst.go.jp Unlike type I PKSs which are large, multi-domain proteins, type II PKSs function as complexes of discrete, monofunctional enzymes that work iteratively. Current time information in IN.neobioscience.commdpi.comnih.gov A minimal type II PKS system typically comprises a ketosynthase alpha (KSα), a ketosynthase beta (KSβ, also known as a chain length factor or CLF), and an acyl carrier protein (ACP). nih.gov

The KSα and KSβ/CLF proteins collaborate to catalyze the iterative condensation of extender units, usually malonyl-CoA, onto a starter unit, typically acetyl-CoA or propionyl-CoA, to form the growing polyketide chain. nih.govscbt.comnih.gov The CLF is thought to play a role in determining the final length of the polyketide chain. nih.govnih.gov The ACP carries the elongating polyketide chain tethered as a thioester. nih.gov The iterative nature of type II PKSs allows for the repeated use of these core enzymes to build a linear polyketide chain of a specific length. This linear intermediate then undergoes cyclization and aromatization reactions, often spontaneously or catalyzed by associated enzymes, to form the characteristic polycyclic aromatic core structure, which in the case of kigamicins, is a xanthone (B1684191) derivative. jst.go.jpscbt.comcaymanchem.com Kigamicins are pentangular polyphenols, and their aglycone core is derived from C24 to C30 polyacetate precursors, representing some of the longest polyketide chains synthesized by minimal type II PKSs. nih.gov

The genus Amycolatopsis is a rich source of diverse secondary metabolites, including polyketides like kigamicins. Current time information in IN.neobioscience.commdpi.comnih.govnih.gov Genomic studies of Amycolatopsis species have revealed significant genomic diversity, contributing to the wide array of natural products they produce. Current time information in IN.neobioscience.comnih.govmdpi.com The draft genome sequence of A. regifaucium DSM 45072T, with its 8.28 Mbp size and numerous coding genes, provides a genetic blueprint for understanding its metabolic capabilities. Current time information in IN.neobioscience.comnih.govbeilstein-journals.orgmdpi.com

Comparative genomic analyses across different Amycolatopsis species have helped to elucidate the phylogenetic distribution patterns of BGCs and highlight the potential for discovering novel secondary metabolites within this genus. nih.gov The identification of the putative type II PKS gene cluster within the glycopeptide antibiotic-producing clade (Cluster A) of Amycolatopsis, to which A. regifaucium belongs, further supports its likely role in kigamicin biosynthesis and provides a basis for further genetic and biochemical characterization. Current time information in IN.neobioscience.comnih.govmdpi.com

Proposed Biosynthetic Intermediates and Enzymatic Steps

The biosynthesis of Kigamicin E involves the assembly of the polyketide backbone, its cyclization and aromatization to form the aglycone, and subsequent glycosylation and other tailoring modifications. While the complete detailed pathway for this compound specifically is still under investigation, insights from studies on kigamicins and related polycyclic xanthones produced by actinomycetes allow for a proposed biosynthetic scheme.

The initial step in kigamicin biosynthesis, like other polyketides, involves the utilization of simple carboxylic acid precursors, primarily acetyl-CoA and malonyl-CoA. scbt.comnih.gov These precursors are repeatedly condensed by the type II PKS minimal enzymes (KSα, KSβ/CLF, and ACP) to form a linear poly-β-keto chain. nih.govscbt.comnih.gov The length of this polyketide chain is determined by the PKS system, particularly the CLF component. nih.govnih.gov For kigamicins, this process yields a relatively long polyacetate chain (C24-C30) that will fold and cyclize to form the complex polycyclic aglycone. nih.gov Following the iterative chain elongation, the nascent polyketide chain undergoes intramolecular cyclization and aromatization reactions, often facilitated by specific cyclases and aromatases encoded within the BGC, to generate the characteristic polycyclic xanthone core structure. scbt.comcaymanchem.com

A defining feature of kigamicins is the presence of deoxy sugar moieties attached to the aglycone core. Current time information in IN. Kigamicins A-E are known to have mono- to tetrasaccharide chains composed of β-D-amicetose and β-D-oleandrose, typically attached via an O-glycosidic linkage at the C-10 position of the aglycone. Current time information in IN. The attachment of these sugar units is catalyzed by glycosyltransferases. Current time information in IN.caymanchem.com These enzymes recognize specific sugar donors (activated sugar molecules) and the polyketide aglycone acceptor, facilitating the formation of the glycosidic bond. A glycosyltransferase belonging to the macrolide glycosyltransferases family has been identified within the putative kigamicin BGC, suggesting its role in attaching the deoxy sugar residues to the kigamicin aglycone. Current time information in IN. The specific order and type of sugar attachment contribute to the structural diversity observed among the different kigamicin congeners (Kigamicin A-E).

Following the formation of the polyketide backbone and its glycosylation, the kigamicin structure undergoes further modifications catalyzed by a variety of tailoring enzymes. scbt.com These enzymes introduce additional functional groups and structural features that contribute to the final mature kigamicin molecule. Common tailoring reactions in polyketide biosynthesis include oxidation, reduction, methylation, hydroxylation, and cyclization events beyond the initial aromatic ring formation. jst.go.jpscbt.com

Heterologous Expression and Genetic Manipulation for Biosynthesis Research

The study of this compound biosynthesis, particularly through heterologous expression and genetic manipulation, offers powerful avenues to understand the underlying biosynthetic pathways and potentially enhance production or generate novel analogs. Heterologous expression involves transferring the biosynthetic gene cluster (BGC) responsible for this compound production from its native host, Amycolatopsis regifaucium, into a different, more genetically tractable host organism researchgate.netoup.com. This approach is particularly valuable because many natural product BGCs, including those in actinomycetes like Amycolatopsis, can be "silent" or poorly expressed under typical laboratory conditions in their native organisms nih.govfrontiersin.orgjmicrobiol.or.kr.

Amycolatopsis regifaucium has been identified as a producer of kigamicins, including this compound researchgate.netoup.commdpi.com. Genome mining of A. regifaucium DSM 45072T has revealed the presence of a putative type II polyketide synthase (PKS) gene cluster, which is likely involved in the biosynthesis of kigamicins researchgate.netoup.comoup.com. Actinomycetes, especially members of the genus Streptomyces, are frequently utilized as heterologous hosts for expressing BGCs from other actinomycetes due to their similar metabolic backgrounds, availability of genetic tools, and ability to produce the necessary precursors nih.govfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net.

Genetic manipulation techniques, such as gene knockout, gene overexpression, and promoter modification, are crucial tools in biosynthesis research jmicrobiol.or.krwikipedia.orgpressbooks.pubnih.gov. By manipulating specific genes within the this compound BGC, researchers can investigate the function of individual enzymes, identify regulatory elements, and probe the biosynthetic steps involved in constructing the this compound molecule jmicrobiol.or.krnih.gov. For instance, gene knockout experiments can help determine if a specific gene is essential for the production of the final compound or for the formation of particular intermediate metabolites jmicrobiol.or.kr. Overexpression of regulatory genes might activate or enhance the expression of the entire BGC, leading to increased this compound yields nih.gov.

While specific detailed research findings on the heterologous expression and genetic manipulation solely of the this compound BGC are not extensively detailed in the provided search results, the principles and techniques applied to other natural product BGCs from actinomycetes are directly relevant frontiersin.orgmdpi.comresearchgate.netnih.govnih.govnih.govd-nb.infobtsjournals.com. For example, studies on the heterologous expression of other polyketide gene clusters in Streptomyces hosts have demonstrated the feasibility of this approach for activating silent clusters and producing target compounds nih.govd-nb.info. Similarly, genetic manipulation has been successfully used to engineer Streptomyces hosts to improve the production of heterologously expressed natural products or to generate modified structures frontiersin.orgmdpi.comnih.gov.

The challenges in heterologous expression of large BGCs, often exceeding 100 kb, include cloning and efficient transfer into the host, as well as ensuring proper expression and folding of all required enzymes frontiersin.orgfrontiersin.org. However, advancements in cloning vectors and techniques, such as the use of bacterial artificial chromosomes (BACs) and cosmid/fosmid libraries, have facilitated the handling of large DNA fragments frontiersin.orgd-nb.info. Furthermore, engineering of host strains to optimize precursor availability and minimize competing metabolic pathways can improve heterologous production yields frontiersin.orgmdpi.com.

Research into the this compound BGC through heterologous expression and genetic manipulation would likely involve:

Cloning the identified type II PKS gene cluster from Amycolatopsis regifaucium. researchgate.netoup.com

Introducing the cloned BGC into a suitable heterologous host, such as Streptomyces lividans or Streptomyces coelicolor, which are commonly used for actinomycete BGC expression. nih.govfrontiersin.orgmdpi.comresearchgate.net

Analyzing the metabolites produced by the engineered host using techniques like HPLC and LC-MS to confirm this compound production and identify any intermediates or shunt products. nih.govnih.govbtsjournals.com

Performing targeted gene deletions or overexpression within the BGC in the heterologous host to investigate gene function and pathway regulation. jmicrobiol.or.krnih.gov

Potentially engineering the heterologous host's metabolic pathways to enhance the supply of precursors required for this compound biosynthesis. frontiersin.orgmdpi.com

While specific quantitative data tables for this compound heterologous expression were not found, research on other natural products demonstrates the potential for varying production yields depending on the host strain and genetic modifications. For example, heterologous expression of the pikromycin (B1677795) BGC in different Streptomyces hosts resulted in varying yields of a major derivative, 10-deoxymethynolide (B1237683) d-nb.info. This highlights the importance of host selection and optimization in heterologous expression studies.

This approach of combining heterologous expression with genetic manipulation is a powerful strategy for fully elucidating the this compound biosynthetic pathway, potentially leading to the discovery of novel kigamicin analogs through combinatorial biosynthesis, and paving the way for engineered production strains with improved yields. nih.govresearchgate.netnih.gov

Chemical Synthesis Strategies for Kigamicin E and Its Analogues

Total Synthesis Approaches to the Kigamicin Aglycone Skeleton

The aglycone of kigamicin is a fused octacyclic ring system containing seven six-membered rings and one oxazolidine (B1195125) ring. researchgate.net Achieving the total synthesis of such a complex framework requires sophisticated synthetic methodologies.

Key Synthetic Methodologies and Reaction Sequences

Synthetic studies on the kigamicins have explored various strategies for constructing the polycyclic aglycone. One approach involves starting from chiral pool materials. Key steps in such syntheses can include regioselective hydration of diarylalkynes and oxidative cyclizations to build the complex ring system. nih.gov The establishment of viable synthetic routes is challenging due to the partially saturated polycyclic rings and the chirality present on the skeleton. sjtu.edu.cn

Approaches to related polycyclic xanthone (B1684191) aglycones, which share structural features with the kigamicin aglycone, provide insights into potential methodologies. These include strategies for the division synthesis and coupling construction of molecular skeletons. sjtu.edu.cn For instance, the synthesis of the FD-594 aglycone, another polycyclic xanthone, has been achieved through sequences highlighted by stereoselective transformations. psu.edu Similarly, the total synthesis of the aglycone of IB-00208, a polycyclic 1,4-dioxygenated xanthone, was accomplished using an approach involving benzocyclobutenones and ring-closing metathesis (RCM). nih.gov

Stereocontrolled Synthesis Challenges and Solutions

The presence of multiple chiral centers in the kigamicin aglycone poses significant challenges for stereocontrolled synthesis. sjtu.edu.cn Achieving the correct relative and absolute stereochemistry at each stereogenic center is crucial for synthesizing the natural product.

Efforts towards stereocontrolled synthesis of tetrahydroxanthone frameworks related to kigamicin A have been reported. researchgate.netacs.org One such approach involved a five-step sequence utilizing a palladium-catalyzed C-O bond forming reaction to construct the tetrahydroxanthone nucleus. researchgate.net Chemo- and enantioselective ruthenium-catalyzed transfer hydrogenation was employed to establish the stereochemistry of a hydroxyl group in the A-ring. researchgate.net

Stereoselective synthesis is a critical aspect of constructing complex natural products like kigamicin E. dokumen.pub For related compounds, strategies involving asymmetric induction and catalysis have been developed to control the stereochemistry of sugar moieties, which is also relevant to the kigamicin structure.

Synthetic Methodologies for Glycosidic Linkages

This compound is characterized by a tetrasaccharide chain attached to the aglycone. nih.gov The construction of these glycosidic linkages, particularly the β-linked 2-deoxy sugars, is often challenging. nih.govmdpi.com

Glycosyl sulfonates, such as glycosyl tosylates, have been explored for the synthesis of glycosidic linkages found in natural products like the tetrasaccharide fragment of this compound. nih.gov This chemistry has permitted the construction of glycosidic linkages that were traditionally difficult to synthesize, including β-linked deoxy sugars. nih.gov The stereochemical outcome of glycosylation reactions using 2,3,6-trideoxy sugars can be dependent on the protecting group on the C4 hydroxyl group. nih.gov For example, amicetose (B1208693) donors with a 2-naphthylmethyl protecting group at C-4 predominantly afforded β-linked products, while a C4 acetate (B1210297) protected donor showed moderate α-selectivity. nih.gov

An improved reagent-controlled approach for the synthesis of 2-deoxy-β-linked sugars has been developed, which is applicable to oligosaccharide synthesis. nih.gov This method utilizes p-toluenesulfonyl chloride to activate deoxy-sugar donors, resulting in species that react with acceptors with high β-selectivity. nih.gov This approach has been applied to the linear synthesis of the trisaccharide of kigamicin D, which could then be elongated to form the tetrasaccharide of this compound. nih.gov

Semi-synthesis and Derivatization for Analog Production

Semi-synthesis and derivatization play a role in generating analogues of natural products like this compound, allowing for the exploration of structure-activity relationships and potentially improving biological properties. mdpi.comsemanticscholar.orgresearchgate.net

While specific details on the semi-synthesis and derivatization of this compound itself are limited in the provided text, the general principle involves using a naturally isolated compound as a starting material for chemical modification. This can involve altering the aglycone or the sugar moieties. For other natural products from the Amycolatopsis genus, which also produces kigamicins, semi-synthesis has been used to create derivatives with enhanced activity. mdpi.comsemanticscholar.org For example, semi-synthetic derivatives of rifamycin (B1679328) B have been developed. researchgate.net

The structural diversity among bacterial polycyclic xanthone natural products, including variations in glycosylation, suggests that chemical modification of the sugar residues or the aglycone is a viable strategy for producing analogues. sjtu.edu.cn Studies on related glycosylated natural products have shown that altering the composition of oligosaccharides can significantly affect biological activities. nih.gov

Biological Activities of Kigamicin E in Preclinical Research Models

Anti-cancer Activity in in vitro and in vivo Models (excluding human clinical trials)

Preclinical studies have investigated the potential of Kigamicin E and related kigamicins as anti-cancer agents, focusing on their effects on cancer cell lines and tumor models. nih.gov

Selective Cytotoxicity against Cancer Cell Lines under Metabolic Stress (e.g., Nutrient Starvation)

Kigamicins, including this compound, have shown selective killing activity against cancer cells under conditions of nutrient starvation. nih.gov This selective cytotoxicity is a key characteristic, as it suggests a potential to target cancer cells that may exist in the nutrient-deprived microenvironments often found within tumors, while potentially sparing normal cells. nih.govunila.ac.id For example, kigamicins A, B, C, and D inhibited the survival of PANC-1 cells at concentrations significantly lower (100 times) under nutrient-starved conditions compared to normal culture conditions. nih.gov While specific data for this compound's selective cytotoxicity under metabolic stress is less detailed in the provided results compared to other kigamicins like Kigamicin D, the class is noted for this property. nih.gov

Efficacy against Various Tumor Cell Lines (e.g., PANC-1, mouse tumor cell lines)

Research indicates that kigamicins exhibit efficacy against various tumor cell lines. Kigamicin D, a related compound, has been shown to inhibit the growth of various mouse tumor cell lines at an IC50 of approximately 1 µg/ml. nih.gov PANC-1, a human pancreatic carcinoma cell line, has been frequently used in studies evaluating the cytotoxic effects of kigamicins, particularly under nutrient-deprived conditions. nih.govunila.ac.id Studies on related compounds or strategies targeting cancer cells under metabolic stress also utilize PANC-1 cells to demonstrate selective cytotoxicity. unila.ac.idresearchgate.netresearchgate.net

Impact on Angiogenesis in Model Systems

While the provided search results specifically detail the impact of other compounds on angiogenesis in model systems nih.govusf.eduoaepublish.com, direct information regarding the impact of this compound on angiogenesis is not explicitly present. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and progression, and targeting it is a strategy in cancer therapy. oaepublish.commdpi.com Preclinical models, such as in vitro assays using endothelial cells and in vivo models like the rat aorta ring or zebrafish embryo models, are commonly used to evaluate anti-angiogenic effects. nih.gov

Antimicrobial Activity Profile

Kigamicins, including this compound, have also demonstrated antimicrobial activity, particularly against Gram-positive bacteria. nih.gov

Potency against Gram-Positive Bacterial Strains (e.g., MRSA, S. aureus, VRE)

Kigamicins have shown antimicrobial activity against Gram-positive bacteria, including important pathogenic strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Kigamicin C, a related kigamicin, is reported to be active against various strains of S. aureus, including MRSA, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.2 µg/ml. caymanchem.com It also shows activity against M. luteus and B. subtilis with similar MIC ranges. caymanchem.com The activity against MRSA and vancomycin-resistant Enterococcus (VRE) is of particular interest due to the increasing prevalence of resistance in these pathogens. frontiersin.orgnih.govfrontiersin.orgmdpi.com

Comparative Activity against Gram-Negative Bacteria

While kigamicins demonstrate activity against Gram-positive bacteria, their comparative activity against Gram-negative bacteria appears to be less pronounced or not as extensively reported in the provided results focusing on this compound. Some search results discuss the activity of other antimicrobial agents against Gram-negative bacteria nih.govnih.govmdpi.com, or compare the activity of different compounds against both Gram-positive and Gram-negative strains mdpi.comresearchgate.netresearchgate.net, but specific comparative data for this compound is not available within this context. Generally, the focus for kigamicins' antimicrobial activity in the provided information is on Gram-positive pathogens. nih.govcaymanchem.com

Other Investigated Biological Activities

The family of bacterial polycyclic xanthone (B1684191) natural products, which includes the kigamicins, has been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, antimycoplasmal, anticoccidial, and anticancer effects. researchgate.net

Specifically, the kigamicins, including this compound, have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. caymanchem.comctdbase.org Research has shown that kigamicins are active against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). ctdbase.org For instance, Kigamicin C has shown minimum inhibitory concentrations (MICs) against various S. aureus strains, including MRSA, in the range of 0.05-0.2 µg/ml. ctdbase.org Activity has also been observed against Micrococcus luteus and Bacillus subtilis with similar MIC ranges. ctdbase.org Kigamicin A has been reported to inhibit MRSA with an IC50 range of 0.03–0.22 µM. metabolomicssociety.org While these findings primarily detail antibacterial effects, they underscore the antimicrobial potential within the kigamicin family.

While the broader class of bacterial polycyclic xanthone natural products is associated with antifungal and antiparasitic activities researchgate.net, detailed research findings and specific data pertaining directly to the antifungal or antiparasitic activities of this compound were not prominently featured in the examined literature. The primary focus of reported studies on this compound and its closely related congeners tends to be on their antibacterial and selective cytotoxicity against cancer cells under nutrient-deprived conditions. caymanchem.commetabolomicssociety.org

Mechanisms of Action of Kigamicin E at the Molecular and Cellular Level

Modulation of Cellular Signaling Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers nih.govnih.govmdpi.com. The ability of cancer cells to survive under nutrient-deprived conditions, a phenomenon known as austerity, is often linked to the activation of survival pathways like PI3K/Akt nih.gov.

Inhibition of the PI3K/Akt Pathway

While direct studies on Kigamicin E's effect on the PI3K/Akt pathway are not available, research on the closely related compound, Kigamicin D, has demonstrated its ability to interfere with this critical cell survival pathway. Kigamicin D was observed to block the activation of Akt that is induced by nutrient starvation nih.gov. This inhibition of Akt activation suggests that kigamicins may exert their anticancer effects by disrupting the signaling cascade that allows cancer cells to tolerate nutrient-poor environments nih.gov. The PI3K/Akt/mTOR pathway is a central regulator of cellular growth and metabolism, and its inhibition is a key strategy in cancer therapy nih.govmdpi.com.

Table 1: Effects of Related Kigamicins on the PI3K/Akt Pathway

CompoundEffect on PI3K/Akt PathwayCellular ContextReference
Kigamicin DBlocks nutrient starvation-induced Akt activationPancreatic cancer cells nih.gov

Effects on Mitochondrial Function and Metabolism

The direct effects of this compound on mitochondrial function and cellular metabolism have not been explicitly detailed in the available scientific literature. However, as bactericidal antibiotics can induce mitochondrial dysfunction and oxidative damage in mammalian cells, this is a potential area for the mechanism of action of kigamicins nih.govcardiologymedjournal.comresearchgate.net. Many antibiotics have been shown to interfere with mitochondrial processes due to the evolutionary similarities between mitochondria and bacteria nih.gov. This interference can lead to a reduction in mitochondrial bioenergetics, which can be exploited in a cancer setting nih.govscienceopen.com. Given that kigamicins exhibit selective cytotoxicity under nutrient-starved conditions, it is plausible that they may impact cellular metabolism, a process heavily reliant on mitochondrial function nih.govnih.gov. Cancer cells exhibit altered metabolism, and targeting these metabolic pathways is a promising anticancer strategy mdpi.com.

Cellular Targets and Interactions

The precise molecular targets of this compound within the cell have not been fully elucidated. However, the actions of related compounds and other antibiotics provide a framework for potential mechanisms.

Membrane Disruption and Depolarization (for related compounds)

While specific studies on this compound causing membrane disruption are not available, this is a known mechanism for various antimicrobial peptides and lipopeptides mdpi.comresearchgate.netrsc.orgresearchgate.net. These molecules can interact with and disrupt the integrity of cellular membranes, leading to depolarization and cell death mdpi.comresearchgate.net. The chemical structure of kigamicins, which includes a complex polycyclic system, may facilitate interactions with the lipid bilayer of cell membranes nih.gov.

Interference with Cell Wall or Membrane Biosynthesis (for related compounds)

Kigamicins have demonstrated antimicrobial activity against Gram-positive bacteria nih.gov. A common mechanism of action for antibiotics targeting these bacteria is the inhibition of cell wall biosynthesis nih.govdiscoverbiotech.combiomol.comcreative-biolabs.commicrobenotes.com. While it has not been confirmed for kigamicins, it is a possible mechanism for their antibacterial effects. This action involves interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall discoverbiotech.comcreative-biolabs.com.

Induction of Cellular Responses in Sensitive Cell Types

The kigamicin family of compounds, including this compound, was identified through a screening process that selected for agents with selective killing activity against PANC-1 pancreatic cancer cells specifically under nutrient-starved conditions nih.gov. This indicates that kigamicins induce a potent cytotoxic response in cancer cells that are under metabolic stress nih.govamerigoscientific.com. Kigamicin D, for instance, shows selective cytotoxicity against both cancer cells and normal human cells under nutrient-deprived conditions nih.gov. The cellular response to kigamicins in sensitive tumor types appears to be context-dependent, with a pronounced effect in nutrient-limited environments, a characteristic of the tumor microenvironment nih.govnih.gov. The ability of certain therapies to modulate the expression of ligands for immune cells, such as Natural Killer (NK) cells, on the surface of cancer cells can enhance their recognition and elimination frontiersin.org. The response of cancer cells to treatment is a complex process that can be influenced by the tumor microenvironment and cellular communication ecancer.orgyoutube.com.

Table 2: Biological Activities of the Kigamicin Family

CompoundBiological ActivityTarget Cell LineConditionReference
Kigamicins A, B, C, DSelective killing activityPANC-1Nutrient-starved nih.gov
Kigamicin DInhibition of tumor growthVarious mouse tumor cell linesIn vivo nih.govnih.gov
Kigamicin DSelective cytotoxicityNormal human cellsNutrient-starved nih.gov

Structure Activity Relationship Sar Studies of Kigamicin E and Its Congeners

Influence of the Aglycone Core Modifications on Biological Activity

The aglycone core forms the central structural scaffold of kigamicin E and its congeners. Modifications to this core structure have been shown to impact biological activity in related BPXNPs, suggesting a similar influence on kigamicins. The structural diversity within the BPXNP family arises partly from variations in the core skeleton structures, including different oxidation states of rings (e.g., hydroquinone (B1673460) versus benzoquinone in cervinomycins) and modifications like hydroxylation, chlorination, or the presence of carbonyl groups, which may result from selective redox processes during biosynthesis. neobioscience.com Studies on a glycosylated tetrahydroxanthone, designed to mimic the ABC subunit of kigamicin A, demonstrated that this aglycone-like structure could selectively induce cell death in pancreatic cancer cells under nutrient-deprived conditions, highlighting the importance of the aglycone core for this specific "anti-austerity" effect. r-project.org The presence of specific ring systems, such as the heterocyclic oxazolidine (B1195125) ring G found in kigamicins A-E, is a defining feature of certain BPXNPs and contributes to their structural diversity. neobioscience.com

Effects of Substituent Variations on Pharmacological Properties

Variations in substituents at different positions on the this compound structure and its congeners can significantly influence their pharmacological properties. Within the broader class of BPXNPs, variations in substituents on the amide nitrogen atom and at specific carbon positions (such as C25 in compounds with a heterocyclic lactam ring F) have been observed and are likely to contribute to the diverse activities within this group. neobioscience.com Although not directly on this compound, research on analogues of other compounds has demonstrated the impact of specific substituents on potency. For example, in a study on cyclopenta[d]pyrimidines, N-methyl and 4N-methoxy groups were found to be important for potent activity. These findings from related natural products and synthetic compounds highlight the general principle that even subtle changes in substituents can lead to altered binding affinity, metabolic stability, and ultimately, pharmacological effects.

Design and Evaluation of this compound Analogues with Modified Activities

The understanding gained from SAR studies of this compound and its congeners, as well as related BPXNPs, provides a foundation for the rational design and evaluation of analogues with potentially modified or improved activities. neobioscience.com The synthesis of a glycosylated tetrahydroxanthone mimicking a part of kigamicin A serves as an example of creating analogues to probe the structural requirements for activity. r-project.org The goal of designing analogues is often to enhance potency, improve selectivity, or alter other pharmacological properties. Studies on analogues of other natural products, such as CC-1065 and the duocarmycins, have shown that strategic modifications based on SAR principles can lead to compounds with significantly increased potency. Similarly, the evaluation of analogues with diverse sidechains, as seen in studies of other anti-austerity agents, can reveal structural features critical for desired biological effects. r-project.org This iterative process of design, synthesis, and biological evaluation is essential for developing new therapeutic candidates based on the kigamicin scaffold.

Advanced Analytical Methodologies in Kigamicin E Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique in natural product research, essential for isolating and purifying compounds from complex biological extracts. For the kigamicin family, including Kigamicin E, chromatographic methods are crucial for obtaining pure samples for subsequent analyses.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely utilized for the separation and purification of natural products. This technique allows for high-resolution separation based on differential partitioning between a stationary phase and a mobile phase under high pressure nih.govijirmps.org. HPLC is a common and practical tool for the analysis of various compounds, offering high detection sensitivity, separation efficiency, and selectivity rjpharmacognosy.irresearchgate.net. It is employed for both analytical purposes, such as monitoring purity, and preparative purposes, for isolating larger quantities of a compound ijirmps.orgadarshcollege.in. For instance, HPLC has been used to determine the purity of Kigamicin C, a related congener, indicating its applicability within the kigamicin family analysis toku-e.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, determining molecular weights, and providing structural information through fragmentation patterns chromatographyonline.comeurl-pesticides.eu. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) has been specifically employed in the structural elucidation of kigamicin congeners, providing precise molecular weight information crucial for determining their elemental composition researchgate.net. LC-MS/MS, a tandem mass spectrometry technique, offers even greater specificity and sensitivity, often used for the analysis of complex biological samples and the identification of compounds within matrices eurl-pesticides.eud-nb.info.

Application of Advanced Spectroscopy for Compound Characterization (beyond basic identification)

Beyond basic identification, advanced spectroscopic techniques are indispensable for the detailed structural characterization of natural products like this compound, revealing their complex three-dimensional arrangements and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework and connectivity within a molecule numberanalytics.comarxiv.org. Various NMR measurements, including 1D and 2D NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC), were fundamental in determining the structures of the kigamicins researchgate.netnih.gov. These experiments allow researchers to assign signals to specific atoms and deduce the bonding network, which is critical for confirming the planar structure of the compound numberanalytics.com.

Mass Spectrometry (MS), particularly high-resolution techniques like HRESI-MS, complements NMR by providing accurate molecular mass, which helps in determining the molecular formula researchgate.net. Fragmentation patterns observed in MS experiments can also provide clues about the substructures present in the molecule.

X-ray Crystallography is a technique that can provide the definitive three-dimensional structure of a molecule, including its absolute configuration, provided that suitable crystals can be obtained researchgate.netnih.gov. This method was utilized in the structural elucidation of kigamicin congeners, offering unambiguous confirmation of their complex fused octacyclic aglycone and attached sugar moieties researchgate.net. While X-ray crystallography requires crystalline material, which can be a limitation for some compounds, it offers unparalleled detail regarding atomic positions and bonding researchgate.net.

The combined application of these spectroscopic methods allows for comprehensive structural determination, moving beyond simple identification to provide a deep understanding of the molecular architecture of this compound.

Bioanalytical Methods for in vitro and in vivo Biological Activity Assessment in Research Models

To understand the potential therapeutic applications of this compound, bioanalytical methods are employed to assess its biological activities in various research models. These methods quantify the compound in biological matrices and evaluate its effects on cellular and physiological processes.

Bioanalytical testing involves identifying and quantifying drugs and their metabolites in biological fluids or tissues wuxiapptec.com. These methods are critical for evaluating the pharmacokinetics (PK) and toxicokinetics (TK) of a compound, providing insights into its absorption, distribution, metabolism, and excretion in living systems selvita.comeuropa.eu. While specific PK/TK data for this compound were not detailed in the provided sources, bioanalytical methods are standard practice in the research of bioactive natural products to understand their behavior in biological systems wuxiapptec.comselvita.comeuropa.eu.

In vitro assays are used to assess the biological activity of this compound in controlled laboratory settings, such as evaluating its effects on cell lines or specific enzymes. For example, Kigamicin C, a related compound, has shown cytotoxicity against pancreatic cancer cells under nutrient-deprived conditions and activity against Gram-positive bacteria in vitro toku-e.com. These types of in vitro assessments are crucial for identifying potential therapeutic targets and mechanisms of action.

In vivo studies involve administering the compound to animal models to evaluate its efficacy and activity within a living organism. Kigamicin C has demonstrated activity in vivo against a human pancreatic cancer xenograft model, highlighting the importance of in vivo bioanalytical methods to confirm activity observed in vitro and assess the compound's effects in a more complex biological environment toku-e.comnih.gov. These studies often require sensitive bioanalytical methods to quantify the compound in various tissues and fluids over time to correlate concentration with observed biological effects selvita.comeuropa.eunih.gov.

Omics Technologies and Bioinformatics in this compound Discovery and Biosynthesis

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, coupled with bioinformatics, play an increasingly significant role in the discovery of novel natural products and the elucidation of their biosynthetic pathways. Kigamicins are produced by microorganisms, making omics approaches particularly relevant for understanding their origin and potential for engineered production.

Genomics involves the study of an organism's complete set of genes. By sequencing the genomes of microorganisms, researchers can identify biosynthetic gene clusters (BGCs) that are often responsible for producing secondary metabolites like kigamicins nih.govresearchgate.netnih.gov. Bioinformatics tools are then used to analyze these genomic sequences, predict the potential products of BGCs, and identify the enzymes involved in the biosynthetic pathway nih.govosti.gov.

Transcriptomics examines the complete set of RNA transcripts in a cell or organism, providing insights into gene expression levels under different conditions. By comparing transcriptomic profiles, researchers can identify genes within BGCs that are actively being transcribed, suggesting their involvement in the biosynthesis of a compound nih.govmdpi.com.

Proteomics involves the large-scale study of proteins, while metabolomics focuses on the complete set of metabolites. Analyzing the proteome and metabolome of a producing organism can help correlate gene expression with protein production and the accumulation of specific metabolites, further confirming the role of identified BGCs in the biosynthetic pathway of compounds like kigamicins nih.govmdpi.com.

Integrated omics approaches, combining data from multiple omics technologies, provide a more comprehensive understanding of the complex biological processes involved in natural product biosynthesis mdpi.com. Bioinformatics is essential for integrating and analyzing these large datasets, allowing researchers to connect genes to enzymes and ultimately to the produced metabolites osti.govmdpi.com. These technologies facilitate the discovery of new kigamicin analogs and provide strategies for potentially enhancing their production through genetic engineering of the producing organisms nih.govnih.gov.

Future Directions in Kigamicin E Research

Elucidation of Undefined Biosynthetic Pathways

Understanding the complete biosynthetic pathway of Kigamicin E is crucial for potential yield improvement and the generation of analogs through biosynthetic engineering. This compound belongs to the class of bacterial polycyclic xanthone (B1684191) natural products. sjtu.edu.cn Research into the secondary metabolites of the genus Amycolatopsis has summarized the chemical structures and biological activities of various compounds, including kigamicins, and has touched upon the biosynthetic pathways of some potent bioactive compounds. mdpi.comresearchgate.net A putative type II polyketide synthases (PKS) gene cluster has been predicted in Amycolatopsis regifaucium, the producer of kigamicins, suggesting its involvement in the biosynthesis of these aromatic polyketide antibiotics. researchgate.net

However, the precise enzymatic steps and regulatory mechanisms involved in the formation of the complex polycyclic xanthone core and the glycosylation pattern of this compound are not yet fully defined. Future research should aim to:

Identify and characterize all genes within the biosynthetic gene cluster responsible for this compound production.

Elucidate the function of each enzyme, particularly those involved in cyclization, oxidation, and glycosylation steps, which contribute to the unique structure of this compound.

Investigate the regulatory elements controlling the expression of the biosynthetic genes to potentially enhance this compound production through genetic manipulation.

Explore the potential for combinatorial biosynthesis by swapping gene modules with those from other polyketide or xanthone biosynthetic pathways to create novel this compound analogs with altered properties.

Recent advances in molecular genetics have been instrumental in elucidating biosynthesis pathways for other natural products, such as vitamin E, uncovering complex regulatory mechanisms and opportunities for genetic enhancement. mdpi.comscilit.comnih.gov Similar approaches can be applied to this compound.

Exploration of Novel Synthetic Routes and Derivatization Strategies

While biosynthesis offers a route to this compound and its natural analogs, chemical synthesis provides flexibility for generating a wider range of derivatives with potentially improved pharmacological properties. The complex structure of this compound, including its polycyclic core and glycosidic linkages, presents significant challenges for total synthesis.

Future research in this area should focus on:

Developing efficient and stereoselective synthetic routes to the this compound aglycone and its sugar moieties.

Exploring novel chemical methodologies for the formation of the glycosidic bonds, which can be challenging, particularly with deoxy sugars present in some related compounds. mdpi.com

Designing and synthesizing libraries of this compound derivatives with modifications to the xanthone core, the sugar residues, or both. These modifications could aim to improve solubility, stability, target affinity, or reduce potential toxicity.

Utilizing techniques such as late-stage functionalization to introduce diverse chemical groups onto the this compound scaffold.

Investigating semi-synthetic approaches that combine microbial fermentation for the production of intermediate structures with chemical modifications to yield novel compounds.

The development of novel synthetic strategies for complex molecules, including heterocyclic compounds, is an ongoing area of research in organic synthesis. ekb.egmdpi.com Applying these advancements to this compound could unlock new possibilities for generating diverse analogs.

Identification of Additional Molecular Targets and Mechanisms of Action

Understanding how this compound exerts its selective cytotoxicity under nutrient starvation is critical for its therapeutic development. While initial studies highlighted this unique activity, the precise molecular targets and detailed mechanisms of action are not fully elucidated. nih.gov

Future research should aim to:

Identify the specific proteins or pathways that this compound interacts with in cancer cells under nutrient-deprived conditions. This could involve using techniques such as activity-based protein profiling or pull-down assays.

Investigate how nutrient starvation influences the expression or activity of this compound's targets.

Delve deeper into the cellular processes affected by this compound, such as energy metabolism, autophagy, or stress response pathways, which are particularly relevant under nutrient limitation.

Determine if this compound has different targets or mechanisms of action in other cell types or under different conditions.

Explore the potential for this compound to modulate multiple molecular targets, as polypharmacology is increasingly recognized in drug discovery. semanticscholar.org

Research into the molecular mechanisms of action of other natural compounds, such as cannabidiol, has revealed interactions with a variety of targets, including receptors and enzymes, influencing diverse cellular processes. mdpi.commdpi.com Similar comprehensive studies are needed for this compound.

Development of Advanced in vitro and in vivo Models for Efficacy Studies

To accurately assess the therapeutic potential of this compound and its analogs, the development and utilization of advanced preclinical models are essential.

Future research should focus on:

Developing more complex in vitro models that better mimic the tumor microenvironment, including co-culture systems with stromal or immune cells, and 3D cell culture models.

Establishing and utilizing in vivo models, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs), that recapitulate the characteristics of human cancers that are particularly vulnerable to nutrient starvation or exhibit the identified targets of this compound. nih.gov

Implementing advanced imaging techniques to monitor drug distribution, target engagement, and efficacy in living animals.

Developing quantitative systems pharmacology (QSP) models that integrate in vitro and in vivo data to predict drug behavior and efficacy in a more translationally relevant manner. nih.govnih.govmdpi.com

Standardizing protocols for nutrient starvation studies in vitro and developing in vivo models that accurately reflect the nutrient-deprived conditions found in certain tumor microenvironments.

In vivo studies are crucial for evaluating drug efficacy and provide insights into pharmacokinetics, pharmacodynamics, and potential toxicity in a living system, complementing in vitro findings. cureraredisease.orgresearchgate.net

Investigation of this compound in Combination Therapies in Preclinical Settings

Given the complexity of cancer and the potential for drug resistance, exploring this compound in combination with other therapeutic agents is a critical future direction.

Future research should investigate:

Rational combinations of this compound with existing chemotherapy agents, targeted therapies, or immunotherapies, based on its mechanism of action and the characteristics of the targeted cancer cells.

Combinations that exploit the selective activity of this compound under nutrient starvation, potentially combining it with agents that further stress cancer cells metabolically or target pathways involved in nutrient uptake or utilization.

Evaluating the synergistic or additive effects of this compound combinations in relevant in vitro and in vivo models.

Identifying biomarkers that predict response to this compound combination therapies.

Exploring the potential of this compound to overcome resistance to other cancer treatments.

Preclinical studies evaluating combination therapies are vital for identifying synergistic interactions and informing the design of future clinical trials. baptisthealth.netmdpi.comresearchgate.netbiorxiv.org

By pursuing these future research directions, the scientific community can gain a more comprehensive understanding of this compound, paving the way for its potential development as a novel therapeutic agent, particularly for cancers with characteristics that make them susceptible to its unique mechanism of action.

Q & A

Q. What is the structural composition of Kigamicin E, and what are its key functional groups?

this compound contains a β-linked 2,3,6-trideoxysugar tetrasaccharide fragment, as demonstrated in synthetic studies. Key functional groups include the β-glycosidic linkages and protective groups like naphthylmethyl ethers, which influence reactivity during oligosaccharide assembly. Structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What are the primary synthetic challenges in constructing this compound’s oligosaccharide backbone?

The synthesis of β-linked trideoxysugars is complicated by their inherent instability and the need for precise stereochemical control. Common challenges include low reaction yields and α/β selectivity, particularly in glycosylation steps. Methodologically, optimizing reaction conditions (e.g., concentration, temperature) and selecting activating reagents (e.g., TsCl) are critical .

Q. How can researchers verify the stereochemical purity of synthesized this compound intermediates?

Techniques such as VT (variable temperature) NMR and high-performance liquid chromatography (HPLC) are used to monitor stereochemical outcomes. For example, VT NMR revealed the formation of α-glycosyl triflates as intermediates in β-selective glycosylation reactions, providing mechanistic insights into selectivity .

Advanced Research Questions

Q. How can conflicting data on glycosylation yields between linear and convergent synthesis approaches be resolved?

In a convergent [2+2] assembly, this compound’s tetrasaccharide synthesis yielded mixed isomers (50% yield), whereas a linear approach improved β-selectivity (58% yield). Researchers should analyze reaction parameters such as donor reactivity, promoter choice (e.g., TsCl vs. TrisylCl), and steric effects. Contradictions often arise from differences in protective group strategies or activation methods, necessitating iterative optimization .

Q. What methodological adjustments improve β-selectivity in trideoxysugar glycosylation reactions?

Using p-toluenesulfonyl chloride (TsCl) as an activator enhances β-selectivity by stabilizing reactive intermediates. For example, coupling donor 6 with receptor 26 under TsCl activation produced a single β-isomer in 58% yield. Adjusting promoters and protective groups (e.g., naphthylmethyl vs. PMP groups) can further modulate selectivity .

Q. How should researchers design experiments to address the instability of 2,3,6-trideoxysugar substrates?

Instability can be mitigated by:

  • Using low-temperature reaction conditions to prevent decomposition.
  • Selecting protective groups (e.g., naphthylmethyl ethers) that balance stability and ease of removal.
  • Employing kinetic control strategies to favor desired intermediates. These approaches were validated in the gram-scale synthesis of this compound fragments .

Q. What strategies are effective for integrating spectral data (NMR, MS) with synthetic route optimization?

Spectral data should guide iterative refinements:

  • NMR coupling constants confirm β-linkage stereochemistry.
  • MS data validate molecular weights of intermediates.
  • Discrepancies in spectral peaks may indicate side products, prompting reevaluation of reaction conditions (e.g., solvent purity, reagent stoichiometry) .

Q. How can researchers apply the FINER criteria to hypothesis development for this compound’s bioactivity studies?

  • Feasible: Prioritize assays compatible with limited compound availability (e.g., microplate-based cytotoxicity screens).
  • Novel: Focus on understudied targets suggested by structural analogs (e.g., DNA intercalation or topoisomerase inhibition).
  • Ethical: Use in silico models (molecular docking) before in vivo testing.
  • Relevant: Align with literature gaps, such as this compound’s mechanism of action compared to other deoxysugar-containing antibiotics .

Methodological and Analytical Questions

Q. What are best practices for conducting a literature review on this compound’s synthetic pathways?

  • Use databases like PubMed and SciFinder with keywords: “this compound synthesis,” “β-glycosylation trideoxysugar.”
  • Prioritize recent studies (post-2020) to capture advanced activation methods (e.g., TsCl protocols).
  • Cross-reference synthetic yields and selectivity data to identify consensus protocols or unresolved challenges .

Q. How should researchers address contradictions in reported reaction yields for similar glycosylation steps?

  • Compare protective group strategies, promoters, and solvent systems across studies.
  • Replicate key experiments under standardized conditions to isolate variables.
  • Use statistical tools (e.g., ANOVA) to assess the significance of yield differences .

Q. What experimental controls are essential for validating this compound’s biological activity assays?

  • Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (untreated cells).
  • Validate compound purity via HPLC before testing.
  • Perform dose-response curves to establish IC₅₀ values, ensuring reproducibility across replicates .

Synthesis and Optimization

Q. How can scale-up challenges in this compound synthesis be methodologically addressed?

  • Optimize donor-reactor ratios to minimize side reactions at larger scales.
  • Use flow chemistry for exothermic reactions (e.g., DDQ-mediated deprotections).
  • Implement real-time monitoring (e.g., in-line IR spectroscopy) to track reaction progress .

Q. What role do protective groups play in the iterative synthesis of this compound?

Naphthylmethyl ethers enhance stability during glycosylation but require harsh conditions (e.g., ceric ammonium nitrate) for removal. Alternative groups (e.g., benzyl ethers) may improve deprotection efficiency but could reduce β-selectivity. Balancing these factors is critical for high-yield, multistep syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.